2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with a trifluoromethyl group at position 6 and a methoxy-linked piperidine moiety bearing a 1,2,3-triazole ring via an ethyl spacer. The triazole group, a hallmark of "click chemistry" , enhances metabolic stability and facilitates hydrogen bonding, making it relevant for pharmaceutical or agrochemical applications. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-triazole formation . While direct bioactivity data for this compound is absent in the provided evidence, triazole-containing analogs are widely explored for antimicrobial, anticancer, and kinase-inhibitory properties .
Propriétés
IUPAC Name |
2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c17-16(18,19)14-2-1-3-15(21-14)25-12-13-4-7-23(8-5-13)10-11-24-9-6-20-22-24/h1-3,6,9,13H,4-5,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTSIODURUSDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives ()
- Key Features : Contains pyridine and triazole moieties but embedded within a fused pyrrolo-thiazolo-pyrimidine scaffold.
- Synthesis : Prepared via condensation of pyridine precursors in DMF, differing from the CuAAC route used for the target compound .
- Applications : Complex heterocycles like these are often investigated for optical materials or multitarget kinase inhibition.
Compound B : 1-[4-Methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)(phenyl)methylene]-1-piperidinyl}-1,2-ethanedione ()
- Key Features : Shares a triazole and piperidine group but incorporates a pyrrolo-pyridine core and a ketone-functionalized side chain.
- Synthesis : Likely involves multi-step coupling reactions, contrasting with the modular CuAAC approach .
- Applications : Such structures may target enzyme active sites due to planar aromatic systems and polar substituents.
Compound C : 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine ()
- Key Features : Pyrimidine core with dual trifluoromethyl groups and a bi-pyrazole substituent.
- Synthesis : Unclear from evidence but may involve nucleophilic substitution or palladium-catalyzed coupling.
Comparative Data Table
Critical Analysis
- Synthetic Flexibility : The target compound benefits from CuAAC’s modularity, enabling rapid diversification , whereas Compounds A and B require laborious multi-step syntheses .
- Bioactivity Potential: The trifluoromethyl group in the target compound and Compound C improves membrane permeability, but Compound C’s pyrimidine core may offer better DNA-intercalation properties .
- Structural Complexity : Compound A’s fused heterocycles could enhance binding affinity but may reduce synthetic yield compared to the target’s simpler architecture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
